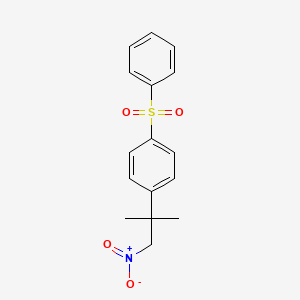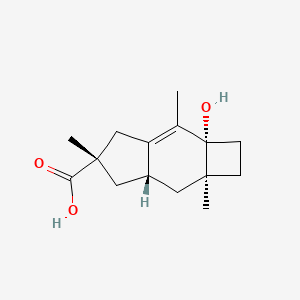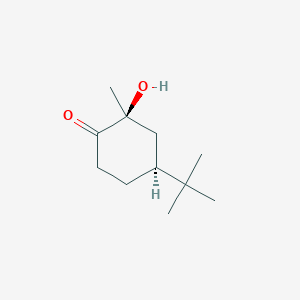
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, using a chiral rhodium catalyst under hydrogen gas . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and advanced chiral separation technologies to ensure the efficient and cost-effective production of the compound. The use of green chemistry principles, such as minimizing waste and energy consumption, is also emphasized in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents under mild conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of enzymes involved in metabolic pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Shares similar stereochemistry but differs in functional groups and overall structure.
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another chiral compound with different applications and properties.
Uniqueness
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound in asymmetric synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
175605-76-2 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8-5-6-9(12)11(4,13)7-8/h8,13H,5-7H2,1-4H3/t8-,11-/m0/s1 |
InChI-Schlüssel |
VFSXLWIJXGMBMM-KWQFWETISA-N |
Isomerische SMILES |
C[C@@]1(C[C@H](CCC1=O)C(C)(C)C)O |
Kanonische SMILES |
CC1(CC(CCC1=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)

![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
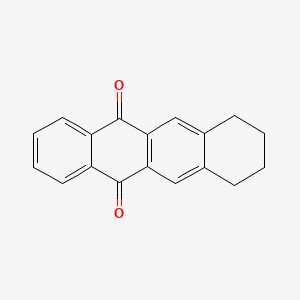
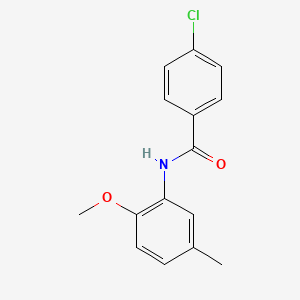
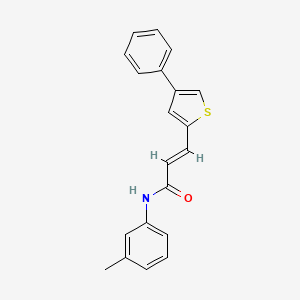
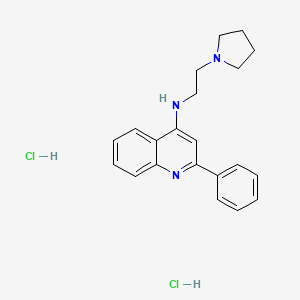
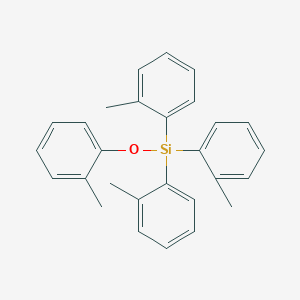
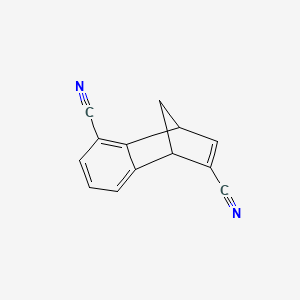
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
